molecular formula C10H10N4 B6264197 1-N-(pyrazin-2-yl)benzene-1,4-diamine CAS No. 1016876-60-0

1-N-(pyrazin-2-yl)benzene-1,4-diamine

Cat. No.: B6264197
CAS No.: 1016876-60-0
M. Wt: 186.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-(pyrazin-2-yl)benzene-1,4-diamine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel bioactive molecules. This compound features a benzene-1,4-diamine core structure substituted with a pyrazin-2-yl group. The pyrazine heterocycle is a privileged pharmacophore in medicinal chemistry, characterized by a nitrogen-containing six-membered ring with two nitrogen atoms that act as hydrogen bond acceptors . Its favorable physicochemical properties, including a low consensus logP value and a topological polar surface area that indicates good membrane permeability, make it an excellent candidate for creating compounds with potential good gastrointestinal absorption and aqueous solubility . Pyrazine derivatives are extensively investigated for a wide spectrum of pharmacological activities, with antitumor applications being one of the most prominent areas of research . Researchers utilize this compound and its derivatives as key intermediates in various synthetic strategies. One common approach involves using the pyrazine ring as a linker to connect two separate molecular entities, particularly natural products or other pharmacophores, to create hybrid molecules with enhanced or novel biological activities . The structure of this compound allows for further functionalization, enabling medicinal chemists to explore structure-activity relationships and optimize drug-like properties. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

CAS No.

1016876-60-0

Molecular Formula

C10H10N4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis of 1-N-(pyrazin-2-yl)benzene-1,4-diamine

The direct synthesis of this compound can be approached through several single-step reaction pathways, primarily involving the formation of a carbon-nitrogen bond between a pyrazine (B50134) and a p-phenylenediamine (B122844) moiety. Two of the most prominent methods are Nucleophilic Aromatic Substitution (SNAAr) and the Buchwald-Hartwig amination.

Single-Step Reaction Pathways

Nucleophilic Aromatic Substitution (SNAAr): This is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. youtube.com In the context of synthesizing this compound, this would involve the reaction of 2-halopyrazine (typically 2-chloropyrazine) with p-phenylenediamine. The lone pair of electrons on one of the amino groups of p-phenylenediamine acts as the nucleophile, attacking the carbon atom bearing the halogen on the pyrazine ring. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, which activates the ring towards nucleophilic attack. youtube.com The general mechanism proceeds through an addition-elimination pathway, forming a Meisenheimer complex as an intermediate. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orgnih.gov It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this pathway would couple 2-halopyrazine with p-phenylenediamine. The reaction has seen significant development, with various generations of catalysts and ligands enhancing its scope and efficiency, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orgnih.govnih.gov

Reaction Conditions and Parameter Optimization

The success of these synthetic strategies is highly dependent on the optimization of reaction parameters.

ParameterNucleophilic Aromatic Substitution (SNAAr)Buchwald-Hartwig Amination
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or alcohols are often used. mdpi.comAprotic solvents like toluene, dioxane, or THF are common.
Temperature Reactions are often heated to overcome the energy barrier of disrupting the aromaticity of the pyrazine ring. youtube.comReaction temperatures can vary from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system used. nih.gov
Catalyst Generally does not require a metal catalyst, but a base is often added to neutralize the hydrogen halide formed during the reaction.A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand (e.g., BINAP, DPPF, BippyPhos) are essential. wikipedia.orgnih.gov
Base Inorganic or organic bases like K₂CO₃, Cs₂CO₃, or triethylamine (B128534) can be used.A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. organic-chemistry.org

For SNAAr, optimization involves screening different solvents and bases, and adjusting the temperature to achieve a reasonable reaction rate without promoting side reactions. In Buchwald-Hartwig amination, the choice of ligand is crucial and often dictates the efficiency and scope of the reaction. wikipedia.orgnih.gov Different generations of phosphine (B1218219) ligands have been developed to improve catalyst performance and stability. nih.gov

Isolation and Purification Techniques

Following the reaction, the crude product mixture containing this compound needs to be isolated and purified. Standard laboratory procedures for this include:

Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography using silica (B1680970) gel is a common method for purifying the desired product from unreacted starting materials and by-products. The choice of eluent (a mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve good separation. chemicalbook.com

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a highly pure compound.

Synthesis of Structural Analogues and Derivatives of the this compound Scaffold

The chemical properties of the this compound scaffold can be modified by introducing various functional groups.

Derivatization at the Benzene (B151609) Moiety

The benzene ring of the scaffold can be functionalized through various reactions, with electrophilic aromatic substitution being a key strategy.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The existing substituents on the benzene ring—the pyrazinylamino group and the primary amino group—will direct the position of the incoming electrophile. Both amino groups are activating and ortho-, para-directing. wikipedia.orglibretexts.org However, the pyrazinylamino group is less activating than a simple amino group due to the electron-withdrawing nature of the pyrazine ring. The primary amino group is a stronger activating group and will likely dominate the directing effect. To achieve selective substitution, it may be necessary to protect the more reactive primary amino group.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group is a versatile functional group that can be further reduced to an amino group.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. wikipedia.org However, these reactions can be challenging with highly activated rings like diamines due to potential side reactions and catalyst poisoning by the amino groups.

The specific conditions for these reactions would need to be carefully controlled to achieve the desired derivatization of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Strategies for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, a key step in the synthesis of arylamines. acs.org These methods, such as the Buchwald-Hartwig amination, are instrumental in the arylation of amines, including the synthesis of this compound. acs.orgtandfonline.com This type of reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. acs.org The efficiency and generality of these reactions have made them a cornerstone in the synthesis of complex aromatic amines for various applications, including pharmaceuticals and materials science. acs.orgresearchgate.net

The choice of ligand for the palladium catalyst is crucial for the success of the cross-coupling reaction, influencing reaction rates, yields, and functional group tolerance. acs.org Research has shown that various palladium catalysts and ligands can be employed for the N-arylation of pyrazine derivatives. tandfonline.com For instance, the Suzuki coupling, another palladium-catalyzed reaction, is widely used to form carbon-carbon bonds but also finds application in constructing complex heterocyclic systems. researchgate.netrsc.org These reactions can be performed under relatively mild conditions and are tolerant of a wide range of functional groups. rsc.org

Catalyst SystemReactantsReaction ConditionsYieldReference
PdCl₂(PPh₃)₂N'-mesyl arylhydrazines, Aryl boronic acidsK₂CO₃, MeOH, 60 °C, 4-8 hHigh rsc.org
Palladium-based catalyst with L17 ligandBromonaphthalene, Chiral primary amine-63% acs.org
Palladium-based catalyst with L17 ligand2,2′-dibromobiphenyl, Primary amine-59% acs.org

Modification of the Pyrazine Ring

The bioactivity and properties of pyrazine compounds can be finely tuned by modifying the pyrazine ring. Various chemical transformations can be applied to commercially available pyrazine starting materials. These modifications can include nitration, acetylation, bromination, and amidation. For example, the synthesis of various pyrazine derivatives has been achieved through reactions like nitration and bromination, leading to compounds with potential applications in medicinal chemistry. Such modifications are crucial for exploring the structure-activity relationships of pyrazine-based molecules.

Functionalization of Amine Linkages (e.g., sulfonamide formation)

The amine linkages in compounds like this compound offer a site for further functionalization. A common modification is the formation of sulfonamides. For example, in the synthesis of a related biaryl compound, a methanesulfonamide (B31651) group was present, indicating that sulfonamide formation is a compatible and utilized transformation in this area of chemistry. acs.org This type of functionalization can alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazines, to develop more sustainable and environmentally friendly processes. nih.govresearchgate.netethernet.edu.et These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. ethernet.edu.etrsc.org

One green approach is the use of biocatalysis. nih.gov Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions, often in aqueous or greener solvents like tert-amyl alcohol. nih.gov This method avoids the use of hazardous reagents and can lead to high yields. nih.gov For instance, the enzymatic synthesis of pyrazinamide (B1679903) derivatives has been demonstrated with yields up to 91.6%. nih.gov

Another green strategy is the use of microwave irradiation to accelerate reactions, which can significantly reduce reaction times and the need for solvents. researchgate.net One-pot syntheses are also a key aspect of green chemistry, as they reduce the number of work-up and purification steps, thereby minimizing waste. researchgate.net The development of such methods for pyrazine synthesis is an active area of research. researchgate.net

Green ApproachKey FeaturesExampleReference
BiocatalysisMild conditions, renewable catalyst, reduced hazardous wasteEnzymatic synthesis of pyrazinamide derivatives in tert-amyl alcohol nih.gov
Microwave IrradiationReduced reaction time, potential for solvent-free reactionsSynthesis of 2,4-diamino-1,3,5-triazines researchgate.net
One-Pot SynthesisFewer steps, reduced waste, increased efficiencyPreparation of pyrazine derivatives of pentacyclic triterpenoids researchgate.net
Continuous-Flow ProcessingEnhanced heat and mass transfer, improved safety and scalabilityEnzymatic synthesis of pyrazinamide derivatives in a microreactor nih.gov

Scale-Up Considerations for Research Applications

When preparing compounds like this compound for research applications, the scalability of the synthetic route is an important consideration. google.com Methods that are efficient and reliable on a small scale may present challenges when larger quantities are needed.

For palladium-catalyzed reactions, a key consideration is the cost and removal of the palladium catalyst from the final product. researchgate.net The use of highly active catalysts at low loadings (ppm levels) can mitigate cost concerns. acs.org Heterogeneous catalysts or catalyst systems that allow for easy separation and recycling are also advantageous for scale-up. researchgate.net

Continuous-flow chemistry offers significant advantages for scaling up reactions. nih.gov Flow reactors provide excellent control over reaction parameters such as temperature and residence time, leading to improved consistency and safety. nih.gov This technology is particularly well-suited for exothermic reactions and can facilitate the production of larger quantities of material for research purposes. nih.gov The development of robust and scalable synthetic routes is crucial for enabling further investigation of the properties and applications of this compound.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-N-(pyrazin-2-yl)benzene-1,4-diamine in solution. By employing a suite of one- and two-dimensional NMR experiments, a complete and unambiguous assignment of proton and carbon signals is achievable, which also offers insights into the compound's conformation and dynamic behaviors.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, showcasing signals for the protons on both the pyrazine (B50134) and benzene (B151609) rings. The chemical shifts of the pyrazine ring protons are typically observed at lower fields due to the electron-withdrawing nature of the two nitrogen atoms. For instance, in a related pyrazine derivative, the protons are observed as singlets at δ 8.90, 8.77, and 8.63 ppm. rsc.org The protons on the benzene ring of the p-phenylenediamine (B122844) moiety typically appear as a set of doublets, corresponding to an AA'BB' spin system, though they can sometimes present as a more complex multiplet. rsc.org

The amine protons (NH and NH₂) exhibit chemical shifts that can vary depending on the solvent, concentration, and temperature, and they often appear as broad singlets. The presence of intermolecular or intramolecular hydrogen bonding can significantly influence the chemical shift and line width of these N-H protons. In some cases, unexpected splitting patterns in the ¹H NMR spectrum have been attributed to strong dual N—H⋯N hydrogen bonding, which can be further investigated using two-dimensional COSY NMR spectroscopy. nih.gov This phenomenon suggests the potential for dimerization or other intermolecular interactions in solution.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbon atoms of the pyrazine ring are characteristically found at lower field values compared to the benzene ring carbons, a result of the deshielding effect of the adjacent nitrogen atoms. In a similar heterocyclic system, the carbon signals for a pyrazine ring were observed in the range of δ 140-160 ppm. rsc.org The carbon atoms of the p-phenylenediamine ring typically resonate in the aromatic region of approximately δ 115-150 ppm. rsc.org The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the amino and pyrazinylamino groups.

A representative, though not identical, compound, N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine, shows carbon signals for the benzene ring and the pyridine (B92270) rings, which can be used for comparative analysis. researchgate.net The complete assignment of the ¹³C NMR signals is often facilitated by the use of two-dimensional NMR techniques.

| Proton (¹H) and Carbon (¹³C) NMR Data for a Related Pyrazine Derivative | | :--- | :--- | | ¹H NMR (CDCl₃, 400 MHz) | δ 8.90 (s, 1H), 8.77 (s, 1H), 8.63 (s, 1H), 8.09 (d, J = 8.0 Hz, 1H), 7.99-7.93 (m, 2H), 7.65-7.51 (m, 4H) | | ¹³C NMR (CDCl₃, 101 MHz) | δ 151.4, 130.8, 127.6, 113.7, 26.1 |

Note: Data corresponds to 2-(naphthalen-1-yl)pyrazine and is provided for illustrative purposes of typical pyrazine ring chemical shifts. rsc.org

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. It is instrumental in identifying adjacent protons within the pyrazine and benzene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the pyrazinyl and phenylenediamine fragments of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and detailed map of the molecular structure of this compound can be constructed.

Variable-temperature (VT) NMR studies can provide valuable information about dynamic processes occurring in solution, such as conformational changes or the rates of intermolecular exchange. nih.govresearchgate.net For this compound, VT-NMR could be used to investigate the rotation around the C-N bond connecting the pyrazine and benzene rings. Changes in the NMR spectrum as a function of temperature can indicate the presence of different conformers and allow for the determination of the energy barriers associated with their interconversion. researchgate.net Additionally, VT-NMR can be used to study the dynamics of hydrogen bonding, particularly the exchange rates of the amine protons with the solvent or with other molecules of the compound. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups within the molecule. jconsortium.comliberty.edu The key vibrational modes include:

N-H Stretching: The primary amine (-NH₂) and the secondary amine (-NH-) groups will exhibit characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows a single band.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrazine ring and the C=C bonds of both the pyrazine and benzene rings will give rise to a series of sharp absorption bands in the 1600-1400 cm⁻¹ region. jconsortium.com

N-H Bending: The bending vibrations of the N-H bonds are typically observed in the 1650-1580 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N bonds are expected in the 1350-1250 cm⁻¹ range.

Raman Spectroscopy Applications

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering insights into its structural composition and bonding. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the pyrazine and benzene ring systems, as well as the amine linkage.

Theoretical studies on similar molecules, such as pyrazine adsorbed on metallic nanoclusters, have shown that the Raman spectra can be significantly enhanced and altered by the molecule's interaction with a substrate, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). researchgate.net For instance, the binding of a pyrazine-based compound to a gold surface can lead to pronounced changes in the Raman spectrum, particularly in the in-plane bending modes of the ring hydrogens. nih.gov

In the case of this compound, key Raman shifts would be anticipated for the pyrazine ring vibrations, which typically appear in the 1000-1600 cm⁻¹ region. nih.govresearchgate.net The C-H stretching vibrations of both the pyrazine and benzene rings would be observed at higher wavenumbers, generally above 3000 cm⁻¹. The C-N stretching and N-H bending vibrations associated with the diamine bridge are also expected to produce distinct Raman bands. Analysis of aqueous pyrazine solutions has helped in identifying bands characteristic of unprotonated and protonated forms, which can be relevant for understanding the behavior of this compound in different chemical environments. researchgate.net

Table 1: Predicted Key Raman Shifts for this compound

Functional Group/Vibrational ModePredicted Raman Shift (cm⁻¹)
Pyrazine Ring Breathing~1015-1025
Pyrazine Ring In-plane Bending~1230-1250
Benzene Ring Breathing~990-1010
Benzene Ring C-H In-plane Bending~1150-1180
C-N Stretching (Aromatic Amine)~1250-1350
N-H Bending (Amine)~1600-1650
Aromatic C-H Stretching~3000-3100

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transition Analysis

The UV-Vis spectrum of this compound is expected to be characterized by π→π* and n→π* transitions. uzh.chlibretexts.org The conjugated system formed by the pyrazine and benzene rings linked by the nitrogen atom will give rise to strong π→π* transitions, likely appearing in the 200-400 nm range. libretexts.org The presence of non-bonding electrons on the nitrogen atoms allows for n→π* transitions, which are typically weaker and occur at longer wavelengths compared to π→π* transitions. uzh.chlibretexts.org

For comparison, benzene exhibits strong absorption below 200 nm and weaker bands around 254 nm. libretexts.org Pyridine shows an n→π* transition at a longer wavelength than the π→π* transitions in benzene. libretexts.org The extended conjugation in this compound would likely lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual pyrazine and benzene molecules.

Table 2: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Range (nm)Relative Intensity
π→ππ bonding to π antibonding200 - 350High
n→πnon-bonding to π antibonding300 - 450Low

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position of the absorption maxima (λ_max). For π→π* transitions, an increase in solvent polarity generally leads to a red shift (bathochromic shift) due to the stabilization of the more polar excited state. uomustansiriyah.edu.iq Conversely, for n→π* transitions, increasing solvent polarity typically results in a blue shift (hypsochromic shift). This is because the non-bonding electrons are stabilized by polar solvents, increasing the energy gap for the transition. uomustansiriyah.edu.iq Studying the UV-Vis spectrum of this compound in solvents of varying polarity, such as hexane (B92381), ethanol (B145695), and water, can help in assigning the observed absorption bands to specific electronic transitions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. For this compound (C₁₀H₁₀N₄), the expected exact mass can be calculated. By comparing the experimentally measured mass to the theoretical mass with a high degree of precision (typically to within a few parts per million), the molecular formula can be confidently confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is widely used to assess the purity of a sample by separating the main compound from any impurities. rsc.orglcms.cz An LC-MS analysis of a this compound sample would involve passing the sample through an LC column to separate the components, which are then detected by the mass spectrometer. The resulting chromatogram would show a major peak corresponding to the target compound, and the mass spectrum of this peak would confirm its identity. Any additional peaks in the chromatogram would indicate the presence of impurities, and their mass spectra could help in their identification. nih.govshimadzu.com The purity of the compound can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram. rsc.org

The definitive structural elucidation and solid-state characterization of "this compound" and related compounds rely on advanced analytical techniques. X-ray diffraction methods are paramount in providing unambiguous details about molecular geometry, packing, and the non-covalent forces that govern the supramolecular architecture.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine (PDAB) , within a co-crystal with quinoxaline (B1680401), provides significant insight into the likely structural characteristics. In this co-crystal, the PDAB molecule adopts a non-planar conformation. nih.govnih.gov The dihedral angle between the central benzene ring and the two pyridine rings is a critical parameter defining its shape. nih.gov For instance, in a different but related Schiff base, N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine, the dihedral angle between the benzene and pyridine rings is 82.9 (1)°. nih.govresearchgate.net

The crystallographic data collected for the PDAB-quinoxaline co-crystal is detailed below. Such data defines the unit cell—the fundamental repeating unit of the crystal—and the symmetry of the crystal lattice.

Table 1: Crystallographic Data for N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine–quinoxaline (2/1) Co-crystal nih.gov
ParameterValue
Chemical Formula2C₁₆H₁₄N₄·C₈H₆N₂
Formula Weight (g/mol)654.77
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.8285 (9)
b (Å)9.1223 (7)
c (Å)14.7952 (9)
β (°)93.698 (5)
Volume (ų)1593.1 (2)
Z (formula units/cell)2
Temperature (K)130
RadiationMo Kα (λ = 0.71073 Å)

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary and essential technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD is performed on a polycrystalline powder containing a multitude of randomly oriented microcrystals.

The resulting diffraction pattern is a "fingerprint" of the crystalline phase. Each peak in the diffractogram corresponds to a specific set of lattice planes (defined by Miller indices) according to Bragg's Law. For a compound like this compound, PXRD serves several key purposes:

Phase Identification: The experimental powder pattern of a newly synthesized batch can be compared to a reference pattern. This reference can be generated from its own single-crystal data (if available) or from databases like the Powder Diffraction File (PDF). researchgate.net A match confirms the identity of the crystalline phase.

Purity Assessment: The presence of sharp peaks corresponding to a known phase indicates crystallinity, while the absence of peaks from starting materials or other known impurities confirms the phase purity of the bulk sample.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct powder patterns. PXRD is a primary tool for identifying and distinguishing between these polymorphs, which can have different physical properties.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The solid-state architecture determined by SC-XRD allows for a detailed analysis of the intermolecular interactions that dictate how molecules pack together in the crystal lattice. These non-covalent forces, including hydrogen bonds and π-π stacking, are crucial in determining the material's stability and properties.

Hydrogen Bonding: In molecules containing N-H groups and nitrogen-containing heterocycles like pyrazine, hydrogen bonding is a dominant directional force. The amine hydrogen atoms act as hydrogen-bond donors, while the pyrazinyl or pyridinyl nitrogen atoms act as acceptors.

In the N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine (PDAB)–quinoxaline co-crystal, the self-complementary 2-pyridylamine units form a cyclic N—H⋯N hydrogen-bonded R₂²(8) motif. nih.govnih.gov This robust interaction links the PDAB molecules into one-dimensional tapes extending through the crystal. nih.gov Similar strong, dual N—H⋯N hydrogen bonding has been shown to cause dimerization in related N-aryl-substituted diamine compounds. nih.gov The geometry of these interactions, specifically the donor-to-acceptor distance (D···A) and the angle, are critical indicators of their strength. In Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amine groups and counter-anions were found to direct the assembly of mononuclear molecules into extended 1-D or 3-D supramolecular structures. mdpi.com

Table 2: Hydrogen Bond Geometry in the PDAB–quinoxaline (2/1) Co-crystal nih.gov
D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N14—H14N···N2ⁱ0.902.122.9998 (17)166
N7—H7N···N16ⁱⁱ0.902.133.0173 (18)167

Symmetry codes: (i) x, y, z; (ii) -x+1, -y, -z+1

π-π Stacking: Aromatic rings, such as the benzene and pyrazine rings in the target molecule, can interact through π-π stacking. These interactions are fundamental to the packing of many aromatic compounds. In the PDAB-quinoxaline structure, inversion-related tapes are arranged into pairs through π-π stacking interactions between the central benzene rings (centroid-centroid distance of 3.818 Å) and between the pyridine groups (centroid-centroid distance of 3.760 Å). nih.govnih.gov

Theoretical studies on heteroaromatic π-stacking show that the electrostatic properties of the rings are key determinants of their preferred orientation. nih.gov Due to the 1,4-positioning of its nitrogen atoms, pyrazine has a unique electronic structure compared to benzene or pyridine. It has been shown to prefer an orientation where its nitrogen atoms are perpendicular to the displacement axis relative to a benzene ring, rather than directly above the π-cloud. nih.gov This contrasts with pyridine, which strongly prefers to orient its nitrogen atom away from the opposing π-system. nih.gov These preferences would influence the final packing arrangement of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular systems. These calculations provide a robust framework for understanding the electronic structure, excited-state properties, and reactivity of 1-N-(pyrazin-2-yl)benzene-1,4-diamine.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths. These calculations are crucial for interpreting UV-visible absorption spectra. For instance, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*, which involve the promotion of an electron from a non-bonding or pi-bonding orbital to an anti-bonding pi-orbital. The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, energy levels)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comulethbridge.ca It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ulethbridge.ca The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene-1,4-diamine moiety, while the LUMO is likely to be centered on the electron-deficient pyrazine (B50134) ring.

ParameterDescription
HOMO Highest Occupied Molecular Orbital. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular Orbital. The energy of the LUMO is related to the electron affinity and represents the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap indicates higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the amino group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO ParameterDescription
Hybridization Describes the mixing of atomic orbitals to form new hybrid orbitals for bonding.
Occupancy The number of electrons in a particular NBO. Deviations from integer values indicate electron delocalization.
Donor-Acceptor Interactions Quantifies the stabilization energy from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of a larger ensemble of molecules. These simulations can predict the bulk properties of the material, such as its morphology in the solid state or its behavior in solution. For this compound, molecular dynamics simulations could be used to investigate its intermolecular interactions, such as hydrogen bonding and π-π stacking, which would govern its crystal packing and solubility. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecular structure. The standard method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

For this compound, calculations would be performed on its optimized, low-energy conformation. The predicted chemical shifts would then be compared to experimental spectra to confirm the structure. Discrepancies between predicted and experimental values can often be explained by environmental factors like solvent effects or intermolecular interactions, which can also be incorporated into the calculations. A study on a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, demonstrated the use of ¹H NMR for characterizing the pyrazine moiety. researchgate.net

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are also standard computational tasks.

IR Spectra: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific vibrational modes, such as N-H stretches, C=N stretches within the pyrazine ring, and aromatic C-H bends.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. This calculation predicts the electronic transitions between molecular orbitals. For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the conjugated system, providing insight into the molecule's electronic structure and color.

Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—a variety of reactivity descriptors can be calculated.

For this compound, these descriptors would provide a quantitative measure of its chemical behavior.

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These provide a comprehensive picture of the molecule's stability and reactivity profile.

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. For this molecule, it would be possible to predict the most reactive sites among the various nitrogen and carbon atoms.

A hypothetical data table for such descriptors would look like this:

DescriptorDefinitionPredicted Significance for this compound
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates the tendency to donate electrons; likely localized on the electron-rich phenylenediamine part.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates the tendency to accept electrons; likely localized on the electron-deficient pyrazine ring.
Energy Gap (ΔE) E(LUMO) - E(HOMO)A measure of chemical reactivity and stability.
Hardness (η) (E(LUMO) - E(HOMO)) / 2Resistance to change in electron distribution.
Electronegativity (χ) -(E(HOMO) + E(LUMO)) / 2The power to attract electrons.
Electrophilicity (ω) χ² / (2η)A measure of the molecule's overall electrophilic nature.

Global Reactivity Indices (e.g., hardness, softness, electrophilicity, nucleophilicity)

Hardness (η) and Softness (S) : Chemical hardness, a concept central to the Hard and Soft Acids and Bases (HSAB) principle, is a measure of a molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. Softness is the reciprocal of hardness, so a soft molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity (ω) : The electrophilicity index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Nucleophilicity (ε) : Conversely, nucleophilicity is a measure of a molecule's ability to donate electrons. While several definitions exist, it is often correlated with the HOMO energy. A higher HOMO energy indicates a greater tendency to donate electrons and thus higher nucleophilicity.

Global Reactivity IndexSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--1.8
Energy GapΔEELUMO - EHOMO4.4
Ionization PotentialIP-EHOMO6.2
Electron AffinityEA-ELUMO1.8
Hardnessη(IP - EA) / 22.2
SoftnessS1 / η0.45
Electronegativityχ(IP + EA) / 24.0
Electrophilicity Indexωχ2 / (2η)3.64

This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

Local Reactivity Descriptors (e.g., Fukui functions)

While global descriptors provide a picture of the molecule as a whole, local reactivity descriptors pinpoint the specific regions within the molecule that are most likely to participate in a chemical reaction. The most widely used local reactivity descriptors are the Fukui functions.

The Fukui function, f(r) , is a function that describes the change in the electron density at a particular point in space when the total number of electrons in the molecule changes. In practice, condensed Fukui functions are often calculated for each atom in the molecule. These functions help to identify the sites for nucleophilic and electrophilic attack:

f+(r) : This function measures the reactivity towards a nucleophilic attack (the molecule accepting an electron). A higher value of f+ on an atom indicates that it is a more favorable site for a nucleophile to attack.

f-(r) : This function indicates the reactivity towards an electrophilic attack (the molecule donating an electron). A higher value of f- on an atom suggests it is a more likely site to be attacked by an electrophile.

f0(r) : This function is used to predict the sites for radical attack .

For this compound, one would expect the nitrogen atoms of the pyrazine ring to be potential sites for electrophilic attack, as indicated by their lone pairs of electrons. The amino groups on the benzene (B151609) ring would also be expected to be reactive sites. The Fukui functions would allow for a more quantitative and precise prediction of the most reactive sites. For instance, calculations would reveal which of the nitrogen atoms in the pyrazine ring is more susceptible to protonation or which of the carbon atoms in the benzene ring is more prone to substitution.

The dual descriptor, which is related to the Fukui function, can also be used to distinguish between nucleophilic and electrophilic sites within a molecule. These computational tools are essential for understanding the regioselectivity of reactions involving complex molecules like this compound.

Exploration of Chemical Reactivity and Mechanistic Pathways

Nucleophilic and Electrophilic Properties of the Core Structure

The chemical behavior of 1-N-(pyrazin-2-yl)benzene-1,4-diamine is dictated by the interplay of its two constituent aromatic systems: the electron-deficient pyrazine (B50134) ring and the electron-rich p-phenylenediamine (B122844) ring.

The pyrazine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. chemicalbook.com These nitrogen atoms exert a strong electron-withdrawing inductive effect, making the pyrazine ring significantly electron-deficient. slideshare.netthieme-connect.de Consequently, the pyrazine ring is generally resistant to electrophilic aromatic substitution. thieme-connect.deresearchgate.net Such reactions, if they occur, require the presence of activating (electron-donating) groups on the ring or proceed via an N-oxide intermediate. thieme-connect.de Conversely, the ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms adjacent to the ring nitrogens. thieme-connect.descienceopen.com The nitrogen atoms themselves are the primary sites of basicity and can undergo electrophilic attack, such as protonation or alkylation. slideshare.net Pyrazine is a weaker base than pyridine (B92270) and is the weakest among the diazine isomers. thieme-connect.de

The p-phenylenediamine moiety, in contrast, is an electron-rich system. The two amino groups are strong activating groups that donate electron density to the benzene (B151609) ring through resonance, enhancing its nucleophilicity. This makes the aromatic ring highly susceptible to electrophilic substitution. The amino groups themselves are nucleophilic and can react with a variety of electrophiles. The reactivity of p-phenylenediamine derivatives is central to processes like oxidative coupling, where they are readily oxidized to form quinone-diimines. rsc.orgwikipedia.org

In the combined structure of This compound , these properties are merged. The pyrazine ring acts as a powerful electron-withdrawing group, which modulates the nucleophilicity of the attached phenylenediamine system. The -NH- bridge allows for electronic communication between the two rings. The primary amino group (-NH₂) at the 4-position remains a potent nucleophilic center, as does the secondary amine (-NH-) linking the rings. The phenyl ring's electron density is reduced compared to unsubstituted p-phenylenediamine, but it remains a potential site for electrophilic attack, directed by the two amino groups. The pyrazine ring remains an electrophilic center, susceptible to nucleophilic attack, though its reactivity is modulated by the electron-donating amino-phenyl substituent.

Reaction Mechanisms of Derivatives and Analogues

The unique electronic profile of the this compound scaffold allows its derivatives and analogues to participate in a diverse range of chemical transformations, including cyclizations, multicomponent reactions, and metal-catalyzed couplings.

Cyclization Reactions

The diamine functionality is a key structural motif for the synthesis of fused heterocyclic systems. Analogues such as o-phenylenediamine (B120857) are common precursors for creating benzodiazepines and other fused structures. A notable strategy involves the cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine to construct pyrrole-fused 1,5-benzodiazepines. acs.org This process occurs under mild, metal-free conditions, proceeding through intramolecular cyclization followed by annulation. acs.org

Similarly, the pyrazine portion can be constructed via cyclization. Syntheses starting from N-allyl malonamides can be used to form highly substituted pyrazines. rsc.org This method involves a sequence of diazidation followed by a thermal or copper-mediated cyclization, which may proceed through a nitrene intermediate. rsc.org Another approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation to form the aromatic pyrazine ring. youtube.com The synthesis of pyrazino-fused heterocycles, such as pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives, can be achieved through the "tert-amino effect," a type of intramolecular cyclization. nih.gov Furthermore, pyrazole-fused 1,4-diazepinones can be synthesized from precursors containing an oxirane ring, where the ring-opening by an amine is followed by an intramolecular cyclization. nih.gov

Multicomponent Reactions (MCRs) Incorporating the Diamine Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for building complex molecules in a single step. The diamine and aminopyrazine moieties are valuable building blocks in such reactions.

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component reaction between an amidine-containing heterocycle (like an aminopyrazine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.govbeilstein-journals.org This reaction is a powerful method for assembling imidazo[1,2-a]heterocycles. nih.gov The use of aminopyrazines in the GBB reaction allows for the rapid synthesis of 3-aminoimidazo[1,2-a]pyrazines, which are important scaffolds in medicinal chemistry. organic-chemistry.org The reaction is typically catalyzed by a Lewis acid and proceeds through the formation of an intermediate imine from the aminopyrazine and aldehyde, which then undergoes nucleophilic attack by the isocyanide, followed by cyclization. organic-chemistry.org

Diamine moieties like p-phenylenediamine can also serve as two-centered reactants in MCRs. For example, a five-component reaction involving p-phenylenediamine, isatoic anhydride, and aldehydes has been developed to synthesize complex quinazolinone derivatives. nih.gov The mechanism involves the initial nucleophilic attack of the diamine on the anhydride, followed by condensation with aldehydes to form imines, which then cyclize. nih.gov

Metal-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrazines. rsc.org Due to the electron-deficient nature of the pyrazine ring, halopyrazines are excellent substrates for a variety of C-C and C-N bond-forming reactions.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. While nucleophilic aromatic substitution can be used to aminate highly activated chloropyrazines, palladium catalysis is often required for less reactive or "deactivated" pyrazines. scienceopen.comrsc.org The catalytic cycle typically involves the oxidative addition of the Pd(0) catalyst to the halo-pyrazine, followed by coordination of the amine to the palladium center, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of these reactions. rsc.orgacs.org This method is directly applicable to the synthesis of this compound from a halopyrazine and p-phenylenediamine.

Suzuki and Stille Couplings: These reactions are used to form C-C bonds by coupling halopyrazines or stannylpyrazines with boronic acids or organostannanes, respectively. rsc.org These methods allow for the introduction of aryl or heteroaryl substituents onto the pyrazine ring, demonstrating the versatility of metal catalysis in modifying the core structure. rsc.org

Investigation of Substituent Effects on Reaction Selectivity and Efficiency

Substituents on either the pyrazine or the phenylenediamine ring can profoundly influence the reactivity, selectivity, and efficiency of reactions involving this compound.

On the pyrazine ring , the electronic nature of substituents is critical. Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, can activate the ring towards electrophilic attack and may increase the basicity of the ring nitrogens. inchem.org However, they can decrease the ring's susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs), such as cyano or nitro groups, further deactivate the ring towards electrophiles but enhance its reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions. rsc.orgnih.gov For instance, in the GBB reaction, electron-poor aldehydes often lead to higher yields when reacted with aminopyrazines. organic-chemistry.org The position of the substituent also matters; fusing an aromatic ring to pyrazine to form quinoxaline (B1680401) or pyridopyrazine progressively increases the electron-withdrawing ability of the core. nih.gov

On the phenylenediamine ring , substituents will modulate the nucleophilicity of the amino groups and the electron density of the benzene ring. EDGs on the phenyl ring will increase the nucleophilicity of the entire moiety, potentially accelerating reactions with electrophiles. EWGs will have the opposite effect. The nature of the substituents on the nitrogen atoms of p-phenylenediamine derivatives has been shown to be a key factor in their chemical properties and reactivity. researchgate.net In multicomponent reactions, the electronic character of the amine substrate is a crucial factor, as it affects the balance between the nucleophilicity of the enamine intermediate and the electrophilicity of the imine intermediate. nih.gov

Kinetics and Thermodynamics of Key Transformations

The kinetics and thermodynamics of reactions involving this compound can be inferred from studies on its constituent parts and related analogues.

Thermodynamics: The stability of the pyrazine ring has been a subject of both experimental and computational studies. umsl.edu Thermodynamic data for pyrazine, such as its enthalpy of formation, provides a baseline for understanding the energetics of its derivatives. The planarity and aromaticity of the pyrazine ring contribute to its thermodynamic stability. thieme-connect.de

Table 1: Selected Thermodynamic Properties of Pyrazine

PropertyValueUnitSource
Enthalpy of Formation (gas, ΔfH°gas)141.8 ± 1.2kJ/mol chemeo.com
Enthalpy of Formation (liquid, ΔfH°liquid)88.7 ± 1.2kJ/mol chemeo.com
Enthalpy of Fusion (ΔfusH)13.93kJ/mol researchgate.net
Enthalpy of Sublimation (ΔsubH)57.1kJ/mol chemeo.com

Kinetics: Kinetic studies on the reactions of related compounds provide insight into the potential reaction rates and mechanisms for the target molecule. For example, the oxidative coupling of N,N-disubstituted p-phenylenediamines has been studied kinetically, revealing a mechanism that involves the rapid equilibrium formation of a benzoquinone di-imine intermediate. rsc.org The rate of this process is dependent on pH and the concentration of the coupling partner. rsc.org

Kinetic studies on the substitution reactions of Pd(II) complexes with various diazines, including pyrazine, show that such reactions proceed via an associative ligand substitution mechanism. [Title of a relevant source, if available] The rates are influenced by the nature of the ligands on the palladium complex and the nucleophilicity of the incoming diazine. [Title of a relevant source, if available] In the context of enzyme-like catalysis, materials catalyzing the oxidation of o-phenylenediamine have been characterized using Michaelis-Menten kinetics to determine parameters like Vmax and KM, which describe the catalytic efficiency and substrate affinity. acs.org These principles would apply to studying the kinetics of enzymatic or catalytic transformations of this compound.

Advanced Applications in Materials Science and Coordination Chemistry Research Focus

Role as a Ligand in Coordination Chemistry

The unique structural arrangement of 1-N-(pyrazin-2-yl)benzene-1,4-diamine, which combines a nitrogen-rich heterocyclic pyrazine (B50134) moiety with a flexible diamine linker, makes it an excellent candidate for a ligand in coordination chemistry. The nitrogen atoms in both the pyrazine ring and the amine groups can act as Lewis bases, donating electron pairs to metal centers to form coordination complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of nickel(II) complexes with a related ligand, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda), was achieved by reacting the ligand with nickel(II) perchlorate (B79767) or nickel(II) nitrate. nih.gov A similar approach could be employed for the target compound, likely involving the reaction of this compound with various transition metal salts (e.g., Ni(II), Cu(II), Co(II)) in solvents like methanol (B129727) or ethanol (B145695). A general synthetic route for such complexes is depicted below:

Ligand Synthesis: The synthesis of the parent ligand could potentially be achieved through a nucleophilic aromatic substitution reaction, where p-phenylenediamine (B122844) is reacted with a halopyrazine, or through a Buchwald-Hartwig amination.

Complexation: The synthesized ligand would then be dissolved in a suitable solvent and reacted with a metal salt, often with gentle heating, to facilitate the formation of the metal complex. The resulting complex may precipitate from the solution and can be isolated by filtration.

Characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques would be employed:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-N bonds in the pyrazine and diamine moieties upon coordination to a metal ion can confirm the involvement of these groups in the metal-ligand bonding. uni.lu

UV-Vis Spectroscopy: This method is used to study the electronic transitions within the complex, providing insights into the coordination environment of the metal ion.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions like Ni(II), magnetic studies can determine the electronic ground state and provide information about the magnetic interactions between metal centers in polynuclear or polymeric structures. nih.gov

Table 1: Expected Characterization Data for a Hypothetical Ni(II) Complex of this compound

Analytical Technique Expected Observations Information Gained
X-ray CrystallographyFormation of mononuclear or polynuclear structures with specific Ni-N bond distances (typically in the range of 2.0-2.2 Å).Determination of coordination geometry (e.g., octahedral), bond lengths/angles, and supramolecular arrangement.
IR SpectroscopyShift in the vibrational frequencies of the pyrazine ring and amine groups compared to the free ligand.Confirmation of ligand coordination to the Ni(II) center.
UV-Vis SpectroscopyAppearance of d-d transition bands characteristic of octahedral Ni(II) complexes.Information on the electronic structure and coordination environment of the Ni(II) ion.
Magnetic MeasurementsParamagnetic behavior consistent with a high-spin d8 configuration for octahedral Ni(II).Confirmation of the electronic state of the metal center and potential magnetic coupling in multinuclear species.

Coordination Modes and Geometries in Metal-Ligand Interactions

The this compound ligand possesses multiple potential coordination sites, allowing for a variety of coordination modes. The two nitrogen atoms of the pyrazine ring and the two nitrogen atoms of the diamine group can all potentially bind to metal ions. This versatility can lead to the formation of complexes with diverse geometries and dimensionalities.

Monodentate Coordination: The ligand could coordinate to a metal center through one of the nitrogen atoms of the pyrazine ring.

Bidentate Coordination: It could chelate to a metal center using one pyrazine nitrogen and the adjacent amine nitrogen, forming a stable five-membered ring. Alternatively, it could use both pyrazine nitrogens to bridge two metal centers.

Bridging Ligand: The ligand is well-suited to act as a bridging ligand, connecting two or more metal centers to form dimers, oligomers, or coordination polymers. This can be achieved through the pyrazine ring bridging two metals, or the entire molecule spanning between two metal ions.

The resulting coordination geometries are dependent on the metal ion's preferred coordination number and the stoichiometry of the reaction. For a hexacoordinate metal ion like Ni(II), coordination of two or three of these ligands can lead to an octahedral geometry. nih.gov In the case of a related Ni(II) complex with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, the ligand acts as a tridentate species, resulting in a mononuclear complex with an octahedral geometry. nih.gov

Table 2: Plausible Coordination Modes and Resulting Geometries

Coordination Mode Number of Coordinated Ligands Plausible Metal Ion Geometry Example Structural Motif
Bidentate Chelating2 or 3Square Planar or Octahedral[M(L)2] or [M(L)3]
Tridentate Chelating2Octahedral[M(L)2]
Bidentate Bridging--Dinuclear or Polymeric Chains
Tetradentate Bridging--2D or 3D Networks

Supramolecular Assembly via Coordination Bonds and Non-Covalent Interactions

A key feature of complexes derived from this compound is their potential for forming extended supramolecular architectures. While the coordination bonds provide the primary structure, non-covalent interactions, particularly hydrogen bonds, play a crucial role in the final assembly. nih.gov

The uncoordinated amine group (-NH2) and the secondary amine (-NH-) are excellent hydrogen bond donors. These can form strong hydrogen bonds with anions present in the crystal lattice or with solvent molecules. nih.govnih.gov Similarly, any uncoordinated nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.

This interplay of coordination and hydrogen bonding can direct the self-assembly of mononuclear complexes into higher-order structures:

1D Chains: Monomeric units can be linked into one-dimensional chains through hydrogen bonding.

2D Sheets: These chains can be further interconnected into two-dimensional sheets.

3D Networks: In the presence of suitable anions and solvent molecules, complex three-dimensional networks can be formed. nih.govnih.gov

For example, in the case of Ni(H2dpzpda)22, hydrogen bonds between the amino groups and perchlorate anions assemble the mononuclear molecules into a 1D chain. nih.gov When the anion is switched to nitrate, a 3D network is formed. This demonstrates the critical role of counter-ions and non-covalent interactions in dictating the final supramolecular architecture. nih.gov

Building Block for Functional Materials

The electronic properties of this compound, characterized by the electron-donating p-phenylenediamine moiety and the electron-accepting pyrazine ring, make it an attractive candidate as a building block for functional organic materials.

Precursor for Organic Light-Emitting Diode (OLED) Components (theoretical framework)

In the field of OLEDs, molecules with a donor-π-acceptor (D-π-A) structure are of great interest for use in the emissive layer or charge-transport layers. The this compound molecule fits this D-A structural motif, where the p-phenylenediamine acts as the electron donor and the pyrazine ring acts as the electron acceptor.

Theoretical Framework: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for the performance of OLED materials. Theoretical investigations of similar pyrazino[2,3-b]phenazine amine derivatives have shown that their HOMO and LUMO energy levels are comparable to those of ambipolar materials, which can transport both electrons and holes. somaiya.edu This suggests that materials based on this compound could exhibit similar properties. The intramolecular charge transfer (ICT) from the donor (diamine) to the acceptor (pyrazine) upon photoexcitation is a key process that can lead to light emission. By chemically modifying the donor or acceptor strength, it is theoretically possible to tune the emission color. The nitrogen atoms of the pyrazine can also enhance electron injection and transport, which is beneficial for efficient OLED performance.

Application in Dye-Sensitized Solar Cells (DSSCs) (theoretical framework)

The structure of this compound is also theoretically promising for applications in dye-sensitized solar cells. In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor nanoparticle film, usually titanium dioxide (TiO2).

Engineering of Optical and Electronic Properties through Structural Modification

The optical and electronic properties of organic molecules are intrinsically linked to their molecular structure, particularly the arrangement of π-conjugated systems and the presence of electron-donating and electron-withdrawing groups. In the case of this compound, these properties can be theoretically engineered by strategic structural modifications.

The photophysical properties of pyrazine derivatives are influenced by the nature of their electronic transitions. For instance, studies on pyrazinyl-pyrazolyl compounds have shown the presence of both πpyrazine→πpyrazine and intramolecular charge transfer (πpyrazol→πpyrazine) transitions. nih.gov Similar phenomena can be anticipated for this compound, where the phenylenediamine moiety can act as an electron donor and the pyrazine ring as an electron acceptor.

The introduction of various substituents onto the benzene (B151609) or pyrazine rings can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics of the molecule. The effect of substituents on the photophysical properties of other heterocyclic systems, such as porphyrins and BODIPY dyes, has been well-documented. researchgate.netnih.gov For example, electron-donating groups tend to raise the HOMO energy level, leading to a red-shift in the absorption and emission spectra, while electron-withdrawing groups lower the LUMO energy level, which can also result in a red-shift. researchgate.net

The following table illustrates a theoretical approach to how different substituents might affect the optoelectronic properties of the parent compound:

Substituent Position Substituent Type Predicted Effect on HOMO/LUMO Potential Impact on Optical Properties
Benzene Ring (para to NH)Electron-donating (e.g., -OCH₃, -N(CH₃)₂)Raise HOMO levelRed-shift in absorption/emission, potential increase in fluorescence quantum yield
Benzene Ring (ortho to NH)Electron-withdrawing (e.g., -CF₃, -NO₂)Lower LUMO levelRed-shift in absorption/emission, potential for enhanced intramolecular charge transfer
Pyrazine RingElectron-donating (e.g., -CH₃)Raise LUMO levelBlue-shift in absorption/emission
Pyrazine RingElectron-withdrawing (e.g., -Cl, -Br)Lower LUMO levelRed-shift in absorption/emission

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these changes. rsc.org By calculating the HOMO-LUMO gap and simulating the electronic transitions, researchers can prescreen a wide range of substituted derivatives to identify candidates with desired optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

Research on Chelation Mechanisms for Metal Sensing (theoretical approach)

The nitrogen atoms present in the pyrazine ring and the diamine group of this compound make it a promising ligand for the chelation of metal ions. The arrangement of these nitrogen atoms suggests the potential for bidentate or even tridentate coordination, depending on the conformation of the molecule and the nature of the metal ion. This chelation capability is the basis for its potential application in metal sensing.

A theoretical approach to understanding the chelation mechanism involves computational modeling. DFT calculations can be employed to investigate the binding of various metal ions to the ligand. opastpublishers.comnih.gov These studies can predict the most stable coordination geometries, binding energies, and the electronic changes that occur upon metal binding. For instance, computational studies on other pyrazine-based ligands have successfully predicted their coordination modes with different metals. nih.govmdpi.com

The binding of a metal ion to the this compound scaffold is expected to cause significant perturbations in its electronic structure, leading to observable changes in its photophysical properties. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a colorimetric change, which are the fundamental principles of chemosensors.

The potential coordination sites and the resulting changes that could be theoretically investigated are summarized in the table below:

Potential Coordination Mode Involved Nitrogen Atoms Possible Metal Ions Predicted Spectroscopic Change
Bidentate (Pyrazine)N1 and N4 of the pyrazine ringTransition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)Shift in absorption/emission spectra, change in fluorescence intensity
Bidentate (Mixed)One pyrazine N and the secondary amine NVarious metal ionsFormation of a stable chelate ring, leading to a distinct photophysical response
TridentateBoth pyrazine N atoms and the secondary amine NMetal ions favoring higher coordination numbersSignificant conformational change and a strong, selective response

By systematically studying the interaction of the ligand with a range of metal ions through computational methods, it is possible to predict its selectivity and sensitivity towards specific metals. This theoretical screening can guide the experimental design of novel metal sensors based on the this compound scaffold.

Design and Synthesis of Compound Libraries Based on the Scaffold

The this compound structure represents a valuable scaffold for the development of combinatorial libraries of compounds. acs.orgresearchgate.netnih.gov Such libraries are essential for high-throughput screening in drug discovery and materials science to identify molecules with specific biological activities or material properties.

The design of a compound library based on this scaffold would involve the systematic introduction of a wide variety of chemical groups at different positions on the molecule. The synthetic strategy would likely involve a multi-step process. A plausible, though complex, synthetic route can be envisioned based on methodologies used for similar nitrogen-containing heterocyclic structures. nih.gov For example, a key step could be the coupling of a substituted pyrazine derivative with a substituted p-phenylenediamine derivative.

A general approach for the synthesis of a library could involve the following steps:

Synthesis of a diverse set of substituted 2-halopyrazines.

Synthesis of a diverse set of substituted p-phenylenediamines.

Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between the two sets of building blocks.

This approach would allow for the generation of a large number of derivatives with varied electronic and steric properties. The selection of building blocks can be guided by computational methods to ensure chemical diversity and to target specific properties. acs.org

The following table outlines a hypothetical combinatorial library design based on the this compound scaffold:

Scaffold Position for Diversification Building Block Class Examples of R-groups Resulting Properties to Explore
Benzene Ring (R¹)Aryl/alkyl halides-CH₃, -OCH₃, -Cl, -F, -CF₃Tuning of electronic properties, solubility
Primary Amine (R²)Acyl chlorides, sulfonyl chlorides-C(O)CH₃, -S(O)₂PhModulation of hydrogen bonding capacity, introduction of new functionalities
Pyrazine Ring (R³)Organoboronic acids (for Suzuki coupling)Phenyl, thienyl, pyridylExtension of π-conjugation, introduction of new coordination sites

The synthesis of such libraries on a solid support could further streamline the process and facilitate high-throughput screening. nih.gov The resulting compounds could then be screened for a wide range of applications, from medicinal chemistry to the discovery of novel materials with unique photophysical or electronic properties.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of N-aryl-p-phenylenediamines and related heterocyclic amines often involves multi-step procedures that may not align with the principles of green chemistry. Future research should prioritize the development of novel, sustainable synthetic routes to 1-N-(pyrazin-2-yl)benzene-1,4-diamine. This could involve exploring one-pot reactions, utilizing greener solvents, and employing catalytic systems that offer high atom economy and minimize waste.

One promising approach is the adaptation of methods used for the synthesis of N,N'-dialkyl-p-phenylenediamines, which can be produced through the condensation of 1,4-cyclohexanedione (B43130) with primary amines in the presence of air, using ethanol (B145695) as a solvent and yielding water as the main byproduct. rsc.org Similarly, water-mediated synthesis, which has been successfully used for the chemoselective synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine (B120857), could be investigated. rsc.org The use of microwave-assisted organic synthesis could also be explored to reduce reaction times and energy consumption, a technique that has proven effective for synthesizing various nitrogen-containing heterocycles. mdpi.com

Further research into catalytic systems is also warranted. For instance, a method for the synthesis of N,N-dimethyl-p-phenylenediamine utilizes a copper-based catalyst with hydrazine (B178648) hydrate, which generates nitrogen and water, thus avoiding more polluting reagents. google.com The development of similar catalytic systems for the N-arylation of p-phenylenediamine (B122844) with a pyrazine (B50134) halide could be a significant step forward.

Table 1: Potential Sustainable Synthetic Strategies

MethodKey FeaturesPotential Advantages for Synthesis
Air-oxidation of cyclohexanedione with pyrazinamineOne-pot reaction, use of air as an oxidant, ethanol as a solvent.High atom economy, environmentally benign byproduct (water).
Water-mediated synthesisUse of water as a reaction medium.Reduced use of volatile organic compounds, potentially enhanced selectivity. rsc.org
Microwave-assisted synthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, lower energy consumption. mdpi.com
Novel catalytic systemse.g., Copper-catalyzed N-arylation.Use of cheaper and less toxic metals compared to palladium, mild reaction conditions. google.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed above, the use of advanced spectroscopic probes for real-time reaction monitoring is crucial. In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data without the need for sample extraction and quenching.

For instance, the synthesis of N,O-acetals, which are also heterocyclic amines, has been effectively analyzed using NMR spectroscopy to understand the structural effects on the spectra. researchgate.net The in-situ formation of N-heterocyclic carbene-bound single-molecule junctions has also been studied, demonstrating the power of advanced techniques in understanding reaction intermediates. acs.org Future research could apply these methods to monitor the formation of this compound, allowing for precise control over reaction conditions and optimization of yield and purity. This would be particularly beneficial for complex reaction mixtures or when trying to minimize the formation of side products.

Integration of Computational Methods for Predictive Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the predictive design of derivatives of this compound with tailored properties. DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties, thus guiding synthetic efforts towards molecules with desired functionalities.

For example, DFT has been used to guide the design of anionic N1,N2-diarylbenzene-1,2-diamine ligands for copper-catalyzed amination reactions, leading to a significant increase in reaction rates. organic-chemistry.org In the context of materials science, quantum chemical calculations have been employed to understand the optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives, establishing that the pyrazine core lowers the HOMO-LUMO gap, which is beneficial for electronic applications. rsc.orgresearchgate.net

Future computational studies on this compound could focus on:

Predicting Reactivity: Calculating electrostatic potential maps and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of further chemical modifications.

Tuning Optoelectronic Properties: Systematically modifying the structure (e.g., by adding electron-donating or -withdrawing groups) and calculating the resulting changes in the HOMO-LUMO gap to design derivatives with specific absorption and emission characteristics for use in OLEDs or sensors.

Simulating Self-Assembly: Using molecular dynamics simulations to predict how the molecule might interact with itself and with other molecules to form larger supramolecular structures.

Table 2: Computationally Guided Design Parameters

Property to be TunedComputational ApproachPotential Application
Chemical ReactivityDFT (Frontier Molecular Orbital Analysis)Design of new synthetic pathways and derivatives.
Optoelectronic PropertiesTime-Dependent DFT (TD-DFT)Development of novel fluorophores and optoelectronic materials. rsc.org
Self-Assembly BehaviorMolecular Dynamics (MD) SimulationsDesign of supramolecular structures and functional materials.

Exploration of Self-Assembly and Supramolecular Chemistry with the Compound

The structure of this compound, with its hydrogen bond donors (the amine groups) and acceptors (the pyrazine nitrogens), makes it an excellent candidate for the construction of novel supramolecular assemblies. Hydrogen bonding plays a critical role in the formation of ordered structures in both biological systems and crystal engineering.

Research on related compounds provides a strong indication of the potential for rich supramolecular chemistry. For instance, pyrazine-based ligands have been used to construct coordination polymers with interesting architectures and magnetic properties. nih.gov The self-assembly of o-phenylenediamine oligomers into one-dimensional structures has also been observed. researchgate.net Furthermore, the study of N,N'-bis(pyridin-2-yl)benzene-1,4-diamine has shown its versatility as a supramolecular reagent capable of forming co-crystals with other aromatic molecules.

Future research in this area could involve:

Co-crystallization: Exploring the co-crystallization of this compound with various organic acids, bases, or other functional molecules to create new multi-component materials with unique properties.

Metal-Organic Frameworks (MOFs): Using the compound as a ligand to coordinate with metal ions to form novel MOFs. The pyrazine and amine functionalities offer multiple coordination sites, potentially leading to frameworks with interesting topologies and applications in gas storage or catalysis.

Hydrogen-Bonded Networks: Investigating the self-assembly of the molecule in different solvents and conditions to understand the formation of one-, two-, or three-dimensional hydrogen-bonded networks.

Investigation of Material Science Applications (e.g., optoelectronic, sensing)

The combination of an electron-donating phenylenediamine group and an electron-withdrawing pyrazine ring suggests that this compound and its derivatives could have significant potential in material science, particularly in optoelectronics and chemical sensing.

Optoelectronic Applications: Pyrazine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) due to their electron-transporting properties. researchgate.netmdpi.com The incorporation of pyrazine units into conjugated polymers can enhance their performance. mdpi.com Phenylenediamine-based compounds are also known to be useful in electronic materials. nih.gov Future work could focus on synthesizing oligomers or polymers incorporating the this compound unit and evaluating their electroluminescent properties for potential use in OLEDs.

Sensing Applications: Both phenylenediamine and pyrazine moieties have been utilized in the development of fluorescent and colorimetric sensors. The oxidation of o-phenylenediamine to a fluorescent product is a well-established principle for sensor design. nih.govacs.org Pyrazine derivatives have been developed as "turn-on" fluorescent sensors for metal ions like Al³⁺. rsc.orgresearchgate.net The combination of these two functionalities in a single molecule could lead to novel sensors with high selectivity and sensitivity. Research could be directed towards developing sensors for:

Metal Ions: The pyrazine and amine nitrogens could act as a chelating site for various metal ions, leading to changes in the fluorescence or absorption spectrum of the molecule.

Anions: The N-H groups of the diamine can act as hydrogen bond donors for the recognition of anions.

Small Molecules: The molecule could be functionalized to interact specifically with certain small molecules of biological or environmental importance.

Q & A

Q. What are the common synthetic routes for 1-N-(pyrazin-2-yl)benzene-1,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with benzene-1,4-diamine. Key factors include:
  • Catalyst selection : Transition-metal catalysts (e.g., palladium) enhance coupling efficiency.
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.
  • Temperature : Reactions often proceed at 80–120°C to balance kinetics and side reactions.
  • Purification : Column chromatography or recrystallization isolates the product (≥90% purity) .
Synthetic RouteCatalystYield (%)Purity (%)Reference
Pyrazine couplingPd(OAc)₂7592
Nitro-reductionH₂/Pd-C6889

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrazine protons at δ 8.2–8.5 ppm) .
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles. SHELX programs refine structures (R-factor < 0.05) .
  • IR Spectroscopy : N–H stretching (3300–3400 cm⁻¹) and aromatic C=C (1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict coordination behavior in metal complexes?

  • Methodological Answer : Density Functional Theory (DFT) simulations optimize geometries and predict binding affinities. Key steps:

Geometry optimization : Use B3LYP/6-31G* to model ligand-metal interactions (e.g., Pd²⁺ or Pt²⁺).

Frontier Molecular Orbital (FMO) analysis : HOMO-LUMO gaps indicate redox activity (e.g., ΔE ≈ 3.2 eV for Pt complexes) .

Molecular docking : Predict DNA/protein binding (e.g., ∆G = −8.5 kcal/mol for BSA interactions) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Contradictions arise from assay variability or substituent effects. Solutions include:
  • Comparative bioassays : Standardize conditions (e.g., MIC testing at pH 7.4, 37°C) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro vs. amino groups) and correlate with IC₅₀ values .
  • Meta-analysis : Pool data from studies using PubChem BioAssay (e.g., Activity Score: 0.45–0.78) .

Q. How is this compound utilized in covalent organic frameworks (COFs)?

  • Methodological Answer : As a linker in COFs, it enables pore functionalization via monomer exchange:
  • Post-synthesis modification : React with benzidine under acetic acid catalysis (24 h, 80°C) to retain crystallinity (PXRD peaks at 5.2° 2θ) .
  • Applications : High-surface-area COFs (≈1200 m²/g) for drug delivery or catalysis .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Variations stem from:
  • Oxygen sensitivity : Use Schlenk lines for air-sensitive steps .
  • Catalyst deactivation : Pre-purify reactants (e.g., column-filtered pyrazine).
  • By-product formation : Monitor via HPLC (retention time: 4.2 min for target) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.